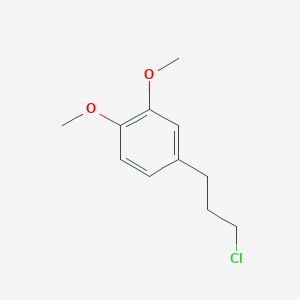

3-(3,4-DIMETHOXYPHENYL)-1-CHLOROPROPANE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloropropyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYVXUTXJLHKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564529 | |

| Record name | 4-(3-Chloropropyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110406-97-8 | |

| Record name | 4-(3-Chloropropyl)-1,2-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110406-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chloropropyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,4-dimethoxyphenyl)-1-chloropropane

CAS Number: 110406-97-8

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Intermediate in Medicinal Chemistry

3-(3,4-dimethoxyphenyl)-1-chloropropane is a halogenated aromatic compound of significant interest to researchers and professionals in drug development and organic synthesis. Its molecular structure, featuring a 3,4-dimethoxyphenyl (veratryl) group attached to a chloropropane tail, makes it a valuable synthetic intermediate. The veratryl moiety is a common feature in numerous biologically active molecules, including alkaloids and modern pharmaceuticals. The presence of the reactive chloro group at the terminal position of the propane chain allows for facile nucleophilic substitution reactions, enabling the introduction of the 3-(3,4-dimethoxyphenyl)propyl pharmacophore into a wide range of molecular scaffolds. This guide provides a comprehensive overview of the synthesis, characterization, potential applications, and safe handling of this important chemical building block.

Synthesis and Purification: A Reliable Protocol

The most direct and reliable method for the synthesis of this compound is the chlorination of the corresponding alcohol, 3-(3,4-dimethoxyphenyl)propan-1-ol. This transformation can be efficiently achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The use of thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification of the final product.

Experimental Protocol: Chlorination using Thionyl Chloride

This protocol describes a laboratory-scale synthesis of this compound from 3-(3,4-dimethoxyphenyl)propan-1-ol using thionyl chloride.

Materials:

-

3-(3,4-dimethoxyphenyl)propan-1-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 3-(3,4-dimethoxyphenyl)propan-1-ol in anhydrous diethyl ether or DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution via the dropping funnel. If pyridine is used, it should be added to the alcohol solution before the addition of thionyl chloride. The reaction of alcohols with thionyl chloride proceeds via a substitution pathway, and the presence of a base like pyridine can influence the stereochemical outcome, though for this primary alcohol, it primarily serves to neutralize the generated HCl.[1][2][3]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice to quench any remaining thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₅ClO₂ |

| Molecular Weight | 214.69 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | > 200 °C (estimated) |

| Solubility | Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate); Insoluble in water |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for this compound.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 | m | 3H | Ar-H |

| ~ 3.8 | s | 6H | -OCH ₃ |

| ~ 3.6 | t | 2H | -CH₂-Cl |

| ~ 2.7 | t | 2H | Ar-CH₂ - |

| ~ 2.1 | p | 2H | -CH₂ -CH₂-Cl |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 149 | Ar-C -OCH₃ |

| ~ 147 | Ar-C -OCH₃ |

| ~ 133 | Ar-C -CH₂ |

| ~ 120 | Ar-CH |

| ~ 112 | Ar-CH |

| ~ 111 | Ar-CH |

| ~ 56 | -OC H₃ |

| ~ 45 | -C H₂-Cl |

| ~ 34 | -C H₂-CH₂-Cl |

| ~ 32 | Ar-C H₂- |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3000-2850 | C-H stretch (aromatic and aliphatic) |

| ~ 1600, 1515 | C=C stretch (aromatic) |

| ~ 1260, 1030 | C-O stretch (aryl ether) |

| ~ 750-650 | C-Cl stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 214/216 | Molecular ion peak ([M]⁺, [M+2]⁺) with ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes |

| 179 | Loss of Cl |

| 151 | Benzylic cleavage (loss of C₃H₆Cl) |

| 137 | McLafferty rearrangement (loss of C₃H₅Cl) |

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The 3-(3,4-dimethoxyphenyl)propyl moiety it provides is a crucial component of several drugs. A notable example is its potential role in the synthesis of Verapamil, a well-known calcium channel blocker used to treat hypertension, angina, and cardiac arrhythmia.[4][5][6]

Illustrative Synthetic Application Workflow

Caption: Role of this compound as a synthetic intermediate.

Safety and Handling

As with any chlorinated organic compound, this compound should be handled with appropriate care in a well-ventilated area, preferably within a chemical fume hood. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from data on similar substances such as 1-chloropropane and other chlorinated hydrocarbons.[7][8][9]

Potential Hazards:

-

Flammability: May be flammable. Keep away from heat, sparks, and open flames.[7]

-

Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[7][10]

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.

-

Environmental Hazards: May be harmful to aquatic life.[10]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

-

Respiratory Protection: Use in a well-ventilated area. If vapors are likely to be generated, a respirator may be necessary.

First Aid Measures:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage and Disposal:

Store in a tightly closed container in a dry and well-ventilated place. Dispose of in accordance with local, state, and federal regulations.

References

-

Pharmacy 180. Dihydropyridines - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

-

LookChem. Synthesis of Verapamil. [Link]

- Google Patents.

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

- Google Patents.

-

PubMed. Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]] - [Link]

-

YouTube. Reaction with Thionyl Chloride. [Link]

-

Chemistry Stack Exchange. Treatment of allylic alcohol with thionyl chloride: why is the product rearranged? [Link]

-

Reddit. Secondary alcohol to chloride conversion with SOCl2 doesn't work. [Link]

-

Quora. What is the mechanism of reaction between phenol and phosphorus pentachloride? [Link]

-

ResearchGate. The reaction of tertiary alcohols with phosphorus pentachloride. [Link]

-

PubChem. 3-(3,4-Dimethoxyphenyl)propanenitrile. [Link]

-

Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

-

ResearchGate. Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP). [Link]

-

YouTube. Reaction Of Alcohols With Thionyl Chloride. [Link]

-

MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

-

Filo. What is the action of PCl5 on: a) Ethanol b) Propan-1-ol? [Link]

-

PMC. 3-(3,4-Dihydroxyphenyl)-1-methoxy-1-oxopropan-2-aminium chloride. [Link]

-

Wikipedia. Phosphorus pentachloride. [Link]

-

BYJU'S. Phosphorus pentachloride is a pale greenish-yellow solid with the formula PCl 5. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0043803). [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]

- 6. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.es [fishersci.es]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

"spectroscopic data (NMR, IR, MS) of 3-(3,4-dimethoxyphenyl)-1-chloropropane"

An In-Depth Spectroscopic Guide to 3-(3,4-dimethoxyphenyl)-1-chloropropane

Prepared by: Gemini, Senior Application Scientist

Foreword for the Researcher

In the landscape of drug development and materials science, the precise structural elucidation of novel or sparsely documented compounds is a foundational requirement. This guide addresses the spectroscopic characterization of This compound , a molecule for which comprehensive spectral data is not widely published. In the absence of direct experimental spectra in readily available literature, this document serves as a predictive guide, leveraging established principles of spectroscopy and data from closely related structural analogs. As a Senior Application Scientist, the objective is not merely to present data, but to provide a framework for interpreting and predicting the spectroscopic signatures of this molecule. This approach empowers researchers to validate their own experimental findings and understand the causal relationships between molecular structure and spectral output.

The following sections are structured to provide a detailed theoretical analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each prediction is grounded in authoritative data from analogous compounds and fundamental spectroscopic theory.

Molecular Structure and Predicted Spectroscopic Behavior

The target molecule, this compound, combines a substituted aromatic ring with a flexible alkyl chloride chain. Its structure dictates a unique set of spectroscopic characteristics. The 3,4-dimethoxy substitution pattern on the phenyl ring and the terminal chlorine atom on the propyl chain are key determinants of the chemical shifts, vibrational modes, and fragmentation patterns we expect to observe.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For sample preparation, the compound should be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methoxy, and propyl chain protons. The integration of these signals should correspond to a 3:6:2:2:2 ratio.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.80 | d | 1H | Ar-H (H-5) | Aromatic proton ortho to one methoxy group. |

| ~ 6.75 | m | 2H | Ar-H (H-2, H-6) | Overlapping signals for the other two aromatic protons. |

| ~ 3.88 | s | 3H | -OCH₃ | Methoxy protons at C-3. Expected as a sharp singlet.[1] |

| ~ 3.87 | s | 3H | -OCH₃ | Methoxy protons at C-4. May be indistinguishable from the other methoxy signal.[1] |

| ~ 3.55 | t | 2H | -CH₂-Cl | Methylene group adjacent to the electronegative chlorine atom, resulting in a downfield shift. Expected to be a triplet due to coupling with the adjacent CH₂ group. |

| ~ 2.65 | t | 2H | Ar-CH₂- | Benzylic methylene group, deshielded by the aromatic ring. Expected to be a triplet. |

| ~ 2.05 | p | 2H | -CH₂-CH₂-CH₂- | Central methylene group of the propyl chain. Expected to appear as a pentet (or multiplet) due to coupling with the two adjacent CH₂ groups. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display 9 unique carbon signals, reflecting the molecule's symmetry.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 149.0 | Ar-C (C-3) | Aromatic carbon bonded to the methoxy group.[1] |

| ~ 147.5 | Ar-C (C-4) | Aromatic carbon bonded to the second methoxy group. |

| ~ 133.0 | Ar-C (C-1) | Quaternary aromatic carbon attached to the propyl chain. |

| ~ 120.5 | Ar-C (C-6) | Aromatic CH. |

| ~ 111.8 | Ar-C (C-5) | Aromatic CH.[1] |

| ~ 111.2 | Ar-C (C-2) | Aromatic CH.[1] |

| ~ 55.9 | -OCH₃ | Methoxy carbons. May appear as two very close signals.[1] |

| ~ 44.8 | -CH₂-Cl | Carbon bearing the chlorine atom, significantly shifted downfield. |

| ~ 33.5 | Ar-CH₂- | Benzylic carbon. |

| ~ 31.0 | -CH₂-CH₂-CH₂- | Central carbon of the propyl chain. |

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present in the molecule. The sample can be analyzed as a thin film on a KBr plate.[1] The spectrum is expected to be dominated by C-H, C-O, C=C, and C-Cl vibrations.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2960 - 2850 | Strong | Aliphatic C-H stretch (from -CH₂- and -OCH₃ groups)[1] |

| ~ 1605, 1515 | Medium-Strong | Aromatic C=C ring stretching[1] |

| ~ 1265, 1140 | Strong | Asymmetric & Symmetric C-O-C stretch (aryl ether)[1] |

| ~ 800 - 600 | Strong | C-Cl stretch. This is a characteristic absorption for chloroalkanes.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under Electron Ionization (EI) at 70 eV, the molecule is expected to ionize and fragment in a predictable manner.

Predicted Molecular Ion

The molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight of the compound (C₁₁H₁₅ClO₂). A key feature will be the presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

-

M⁺: m/z 214 (for ³⁵Cl isotope)

-

M+2: m/z 216 (for ³⁷Cl isotope)

Predicted Fragmentation Pathways

The fragmentation will likely be driven by the formation of stable carbocations, particularly the resonance-stabilized benzylic cation.

| Predicted m/z | Proposed Fragment | Rationale |

| 179 | [M - Cl]⁺ | Loss of a chlorine radical is a very common pathway for chloroalkanes. |

| 151 | [M - CH₂CH₂Cl]⁺ | Cleavage of the bond between the first and second carbons of the propyl chain (beta-cleavage) to form the stable 3,4-dimethoxybenzyl cation. This is often the base peak.[1] |

| 121 | [151 - CH₂O]⁺ | Loss of formaldehyde from the dimethoxybenzyl cation.[1] |

digraph "fragmentation_pathway" { bgcolor="transparent"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];mol [label="[C₁₁H₁₅ClO₂]⁺˙\nm/z 214/216"]; frag1 [label="[C₁₁H₁₅O₂]⁺\nm/z 179"]; frag2 [label="[C₉H₁₁O₂]⁺\nm/z 151 (Base Peak)"]; frag3 [label="[C₈H₇O]⁺\nm/z 121"]; mol -> frag1 [label="- •Cl"]; mol -> frag2 [label="- •CH₂CH₂Cl"]; frag2 -> frag3 [label="- CH₂O"];

}

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion and Validation

This guide provides a comprehensive, theory-backed prediction of the NMR, IR, and MS spectra of this compound. These predictions are based on the well-established spectroscopic behaviors of the 3,4-dimethoxyphenyl moiety and alkyl chloride functionalities. Researchers who synthesize or isolate this compound can use this guide as a robust reference for validating their experimental results. Discrepancies between the predicted and observed spectra may indicate the presence of impurities, isomers, or an alternative molecular structure, prompting further investigation.

References

-

NIST Chemistry WebBook. Spectral data for various organic compounds. Available from: [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Solubility of 3-(3,4-dimethoxyphenyl)-1-chloropropane in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(3,4-dimethoxyphenyl)-1-chloropropane, a key intermediate in advanced organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper leverages fundamental principles of physical organic chemistry to predict its solubility profile across a range of common laboratory solvents. We present a detailed, field-proven experimental protocol for the quantitative determination of solubility using the isothermal shake-flask method, ensuring researchers can generate reliable and reproducible data. Furthermore, this guide offers insights into the practical implications of solvent selection for synthesis, purification, and formulation, addressing critical factors such as solute reactivity and process optimization. The methodologies and predictive frameworks detailed herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions, streamline experimental workflows, and accelerate their research and development objectives.

Introduction: The Importance of Solubility in Synthesis and Development

This compound is a versatile organic molecule whose utility as a precursor and building block in the synthesis of complex chemical entities, including pharmaceutical agents, is of significant interest. The success of any synthetic route, purification process, or formulation strategy hinges on a thorough understanding of the solute's interaction with its solvent environment.[1] Solubility is a critical physical property that dictates reaction kinetics, crystallization efficiency, and the bioavailability of active pharmaceutical ingredients (APIs).[2]

Predicting solubility remains a significant challenge in modern cheminformatics and process chemistry, often necessitating empirical determination.[3][4] This guide serves as a foundational resource for scientists working with this compound. It provides a robust predictive analysis based on molecular structure and offers a definitive experimental protocol for acquiring precise quantitative data, thereby bridging the gap between theoretical prediction and practical application.

Physicochemical Profile of this compound

To predict solubility, we must first understand the molecule's intrinsic physicochemical properties. The structure of this compound contains several key features that govern its behavior in different solvents: a dimethoxy-substituted aromatic ring, a flexible three-carbon alkyl chain, and a terminal chloro group.

-

Aromatic Ring & Methoxy Groups: The benzene ring provides a nonpolar, hydrophobic surface capable of π-π stacking interactions. However, the two methoxy (-OCH₃) ether groups introduce polarity and are potential hydrogen bond acceptors.

-

Propyl Chain: The -(CH₂)₃- linker is a nonpolar, flexible chain that contributes to the molecule's overall lipophilicity.

-

Chloro Group: The chlorine atom is electronegative, creating a C-Cl dipole moment that adds to the molecule's polarity. The chloropropane moiety is also a reactive site, susceptible to nucleophilic substitution, a crucial consideration for solvent selection.[5]

This combination of polar and nonpolar regions results in a molecule of moderate overall polarity.

Table 1: Physicochemical Properties of this compound and Related Structures

| Property | Value / Information | Source |

| Molecular Formula | C₁₁H₁₅ClO₂ | N/A |

| Molecular Weight | 214.69 g/mol | N/A |

| IUPAC Name | 1-(3-chloropropyl)-3,4-dimethoxybenzene | N/A |

| Related Compound | 3-(3,4-Dimethoxyphenyl)propanenitrile | [6] |

| Related Compound | 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one | [7][8] |

Predicted Solubility Profile: Applying First Principles

The foundational principle of "like dissolves like" governs solubility, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[9][10] Based on the moderate polarity of this compound, we can predict its qualitative solubility in various classes of organic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale and Field Insights |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | These solvents possess dipole moments capable of solvating the polar ether and chloro groups without the risk of reacting with the alkyl chloride. DCM and chloroform are often excellent choices for compounds with moderate polarity.[11] |

| Aromatic | Toluene, Benzene | Moderate to High | The aromatic nature of these solvents facilitates favorable π-π interactions with the dimethoxybenzene ring of the solute. Toluene is generally preferred over benzene due to lower toxicity. |

| Polar Protic | Methanol, Ethanol | Moderate | The polar hydroxyl groups can solvate the solute. Causality Note: Use with caution. While dissolution may occur, protic solvents are nucleophilic and can lead to solvolysis (substitution of the chloride) over time, especially with heating or in the presence of a base. This reactivity can compromise product purity. |

| Nonpolar | Hexane, Cyclohexane | Low | The significant polarity from the methoxy and chloro groups is not well-solvated by these highly nonpolar aliphatic solvents, leading to poor solubility. |

| Aqueous | Water | Insoluble | The large, hydrophobic aromatic ring and propyl chain dominate the molecule's character, making it immiscible with water. |

Experimental Protocol: Quantitative Solubility Determination

To move beyond prediction, quantitative data must be acquired empirically. The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.[10] This protocol is designed to be a self-validating system, ensuring data integrity.

Principle of the Method

An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the solution is saturated. The undissolved solid is then removed, and the concentration of the solute in the clear supernatant is measured using a validated analytical technique.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of glass vials, each containing a precisely measured volume of the chosen organic solvent. "Excess" is critical; enough solid must be added to ensure a solid phase remains after equilibration.

-

Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or orbital incubator set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particulates. Causality Note: This filtration step is crucial. Any suspended microcrystals in the analyzed sample will falsely elevate the measured solubility.

-

Quantification: Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a pre-validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method.

-

Data Calculation: Using the concentration obtained from the analytical measurement and the known dilution factor, calculate the original concentration in the saturated solution. Report the solubility in standard units, such as mg/mL or mol/L.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Practical Considerations for Solvent Selection in Synthesis

Choosing a solvent for a chemical reaction or purification involves more than just solubility. The following decision-making framework, presented as a logical relationship diagram, assists in selecting the optimal solvent.

Mandatory Visualization: Solvent Selection Workflow

Sources

- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 3-(3,4-Dimethoxyphenyl)propanenitrile | C11H13NO2 | CID 319932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one | C11H13ClO3 | CID 244679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-CHLORO-1-(3,4-DIMETHOXYPHENYL)PROPAN-1-ONE CAS#: 4693-38-3 [m.chemicalbook.com]

- 9. chem.ws [chem.ws]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

"stability and storage conditions for 3-(3,4-dimethoxyphenyl)propyl chloride"

An In-depth Technical Guide to the Stability and Storage of 3-(3,4-dimethoxyphenyl)propyl chloride

Introduction

3-(3,4-dimethoxyphenyl)propyl chloride is a functionalized aromatic alkyl halide that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. The presence of a reactive alkyl chloride group, coupled with the electron-rich dimethoxybenzene ring, makes the molecule susceptible to various degradation pathways. Ensuring the chemical integrity of this reagent is paramount for the reproducibility of experimental results, the purity of downstream products, and the overall success of a research and development campaign.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the factors influencing the stability of 3-(3,4-dimethoxyphenyl)propyl chloride. It outlines scientifically grounded recommendations for storage and handling, details potential degradation mechanisms, and presents a robust experimental workflow for conducting a formal stability assessment.

Core Stability & Storage Recommendations

The stability of 3-(3,4-dimethoxyphenyl)propyl chloride is primarily influenced by temperature, moisture, air, and light. The recommendations below are synthesized from safety data sheets of structurally related compounds and established best practices for handling reactive alkyl halides.

Summary of Recommended Storage Conditions

For optimal stability and to preserve the purity of the compound, the following conditions are essential.

| Parameter | Recommendation | Rationale | Incompatible Factors |

| Temperature | 2–8°C (Refrigerated) | Minimizes thermal degradation by slowing the kinetics of hydrolysis and other decomposition reactions. The compound is heat-sensitive.[1] | Heat, flames, and sparks.[1] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon).[1][2] | The compound is moisture-sensitive.[1][2] An inert atmosphere prevents degradation via hydrolysis and oxidation. | Atmospheric moisture, Oxygen (Air).[2][3] |

| Light | Protect from light. | Aromatic compounds and alkyl halides can be susceptible to light-induced degradation, leading to the formation of radical species and subsequent side reactions.[3][4] | Direct sunlight, strong artificial light.[4] |

| Container | Tightly sealed, dry, amber glass container.[1][5] | Prevents exposure to atmospheric contaminants and moisture. Amber glass blocks UV light. | Poorly sealed containers; reactive plastic containers. |

Causality Behind Recommendations

-

Temperature Control: The rate of most chemical reactions, including degradation, doubles with every 10°C increase in temperature. Storing the compound at 2–8°C is a critical measure to reduce the kinetic energy of the molecules, thereby significantly lowering the rate of potential decomposition reactions.

-

Inert Atmosphere: 3-(3,4-dimethoxyphenyl)propyl chloride is highly susceptible to hydrolysis. The chloride is a good leaving group, and the propyl chain is subject to nucleophilic attack by water. This reaction is autocatalytic, as the hydrogen chloride (HCl) gas produced can further catalyze the degradation. Storing under an inert gas like nitrogen displaces atmospheric moisture and oxygen, directly inhibiting these primary degradation pathways.[1][2]

Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for troubleshooting and for developing analytical methods to assess stability. For 3-(3,4-dimethoxyphenyl)propyl chloride, hydrolysis is the most significant concern.

-

Hydrolysis: The primary degradation pathway involves the nucleophilic substitution of the chloride atom by water, yielding 3-(3,4-dimethoxyphenyl)propan-1-ol and hydrochloric acid. This is a common degradation route for alkyl chlorides.[6]

-

Oxidation: While less immediate than hydrolysis, the electron-rich dimethoxybenzene ring can be susceptible to oxidation over long-term storage, especially with prolonged exposure to air and light, potentially leading to the formation of phenolic or quinone-like impurities.[7]

Caption: Primary and secondary degradation pathways for the compound.

Handling and Material Compatibility

Proper handling procedures and selection of compatible materials are essential to maintain compound integrity and ensure user safety.

Safe Handling Procedures

-

Ventilation: Always handle 3-(3,4-dimethoxyphenyl)propyl chloride in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

-

Inert Gas Techniques: When opening and dispensing the reagent, use techniques such as a nitrogen blanket to minimize exposure to air and moisture.

Material and Chemical Compatibility

Contact with incompatible materials can catalyze degradation or introduce impurities.

-

Incompatible Chemicals: Avoid contact with strong oxidizing agents, strong bases, and water.[2][3] Bases can promote elimination reactions, while oxidizing agents can attack the aromatic ring.

-

Compatible Storage Materials:

-

Glass: Borosilicate glass (Type I) is the preferred material for primary containers.

-

Closures: Use closures with inert liners, such as Polytetrafluoroethylene (PTFE).

-

-

Questionable Materials: Some plastics may be unsuitable as they can leach additives or be permeable to moisture and air. Always verify compatibility before use.

Experimental Protocol: Stability Assessment

A formal stability study is the definitive way to establish a shelf-life and validate storage conditions. This protocol outlines a systematic approach to assessing the stability of 3-(3,4-dimethoxyphenyl)propyl chloride.

Objective

To determine the degradation profile and establish a retest date for 3-(3,4-dimethoxyphenyl)propyl chloride under recommended long-term and accelerated storage conditions.

Methodology

-

Initial Analysis (T=0):

-

Characterize a new batch of the compound for initial purity and identity.

-

Technique: High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Purity Assay: Determine the area percent purity.

-

Impurity Profile: Identify and quantify any existing impurities.

-

Appearance: Record the physical appearance (e.g., colorless oil).

-

-

Sample Preparation and Storage:

-

Under an inert nitrogen atmosphere, aliquot approximately 1 g of the material into multiple amber glass vials.

-

Securely seal each vial with a PTFE-lined cap.

-

Divide the vials into cohorts for different storage conditions:

-

-

Time-Point Testing:

-

Withdraw samples from each storage condition at predefined intervals.

-

Long-Term Schedule: 0, 6, 12, 18, 24, and 36 months.

-

Accelerated Schedule: 0, 1, 3, and 6 months.[4]

-

At each time point, analyze the sample for purity, impurity profile, and appearance as described in the initial analysis.

-

-

Data Analysis:

-

Plot the purity of the compound versus time for each condition.

-

Identify the rate of formation of any new degradation products.

-

The shelf-life is determined by the time it takes for the purity to drop below a set specification (e.g., 95%) or for a specific impurity to exceed its limit.

-

Caption: Workflow for a comprehensive stability assessment study.

Conclusion

The chemical integrity of 3-(3,4-dimethoxyphenyl)propyl chloride is contingent upon strict adherence to proper storage and handling protocols. The principal threats to its stability are hydrolysis and, to a lesser extent, oxidation, which can be effectively mitigated by maintaining cold, dry, and inert conditions. By implementing the recommendations outlined in this guide—including refrigerated storage under nitrogen, protection from light, and the use of appropriate containers—researchers can ensure the long-term viability of this important synthetic intermediate, thereby safeguarding the quality and reliability of their scientific work. For critical applications, a formal stability study is recommended to establish a definitive shelf-life.

References

- Material Safety Data Sheet. (2013-10-24). Aldrich - 440159.

- SAFETY DATA SHEET. Fisher Scientific.

- Material Safety Data Sheet. Cole-Parmer.

- Safety Data Sheet. (2017-07-13). Sigma-Aldrich.

- SAFETY DATA SHEET. (2024-09-08). Sigma-Aldrich.

- SAFETY DATA SHEET. Fisher Scientific.

- SAFETY DATA SHEET. (2025-06-11). TCI Chemicals.

- In-Depth Technical Guide: Stability of 3,4-Dimethoxybenzyl Chloride Under Storage. Benchchem.

- Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed.

- Degradation of 1,3-Dichloropropene (1,3-D) in soils with different histories of field applications of 1,3-D. ResearchGate.

Sources

- 1. louisville.edu [louisville.edu]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. louisville.edu [louisville.edu]

A Technical Guide to 3-(3,4-dimethoxyphenyl)-1-chloropropane: A Cornerstone Intermediate in Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth analysis of 3-(3,4-dimethoxyphenyl)-1-chloropropane, a pivotal synthetic intermediate in the pharmaceutical industry. We will explore its fundamental physicochemical and spectroscopic properties, delineate its principal synthetic pathways with detailed mechanistic insights, and showcase its critical role in the construction of complex molecular architectures, most notably in the synthesis of the calcium channel blocker, Verapamil. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to leverage this versatile building block effectively.

Introduction and Strategic Importance

In the landscape of pharmaceutical synthesis, the efficiency and elegance of a synthetic route often hinge on the strategic selection of key intermediates. These molecules serve as pre-functionalized platforms, streamlining the assembly of the final active pharmaceutical ingredient (API). This compound is a prime example of such a cornerstone intermediate. Its structure combines a substituted aromatic ring, common in many bioactive molecules, with a reactive alkyl chloride handle.

The 3,4-dimethoxybenzene (veratrole) moiety is a structural motif present in numerous natural products and synthetic drugs, often contributing to receptor binding and modulating pharmacokinetic properties. The propyl chloride chain provides a reactive electrophilic site, ideal for forging new carbon-carbon or carbon-heteroatom bonds through nucleophilic substitution reactions.[1] This unique combination of a stable, functionalized aromatic core and a reactive aliphatic chain makes it an invaluable precursor, particularly in the synthesis of phenylalkylamine-based cardiovascular drugs like Verapamil and its derivatives.[2][3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its application in synthesis, enabling accurate identification, purity assessment, and reaction monitoring.

Physicochemical Properties

The key properties of the related precursor, 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one, are summarized below. The properties for the final chloropropane can be inferred from this and similar structures.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClO₂ | (Calculated) |

| Molecular Weight | 214.69 g/mol | (Calculated) |

| CAS Number | 69413-70-9 | (Inferred) |

| Boiling Point | ~330-350 °C (est.) | [5][6] |

| Density | ~1.1-1.2 g/cm³ (est.) | [6] |

| Appearance | Colorless to pale yellow oil (predicted) | N/A |

Spectroscopic Signatures

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic methods. The expected spectral data are as follows:

-

¹H NMR (Proton NMR): The spectrum provides a clear map of the proton environments.[7]

-

δ ~6.8 ppm (m, 3H): Aromatic protons on the dimethoxy-substituted ring.

-

δ ~3.85 ppm (s, 6H): Two equivalent methoxy group (-OCH₃) protons.

-

δ ~3.55 ppm (t, 2H): Methylene protons adjacent to the chlorine atom (-CH₂Cl). The electron-withdrawing effect of chlorine shifts this signal downfield.

-

δ ~2.70 ppm (t, 2H): Benzylic methylene protons (-Ar-CH₂-).

-

δ ~2.05 ppm (quintet, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).

-

-

¹³C NMR (Carbon NMR): This technique reveals the number of distinct carbon environments.[8]

-

δ ~149, 147 ppm: Aromatic carbons attached to methoxy groups.

-

δ ~134, 120, 112, 111 ppm: Remaining aromatic carbons.

-

δ ~56 ppm: Methoxy carbons (-OCH₃).

-

δ ~45 ppm: Carbon bearing the chlorine atom (-CH₂Cl).

-

δ ~34 ppm: Benzylic carbon (Ar-CH₂-).

-

δ ~31 ppm: Central methylene carbon (-CH₂-).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A characteristic isotopic pattern for one chlorine atom (M⁺ at m/z 214 and M+2 at m/z 216 in a ~3:1 ratio).

-

Key Fragments: Loss of Cl (m/z 179) and the formation of the dimethoxybenzyl or tropylium ions (m/z 151).

-

Synthesis of the Intermediate: Pathways and Protocols

The synthesis of this compound can be accomplished via several reliable routes. The choice of pathway often depends on the availability of starting materials, scalability, and economic considerations. The most prevalent and scientifically robust method involves a two-step sequence starting from veratrole (1,2-dimethoxybenzene).

Primary Synthetic Route: Friedel-Crafts Acylation and Reduction

This is the most direct and widely employed industrial method. It leverages the classical Friedel-Crafts acylation to build the carbon skeleton, followed by a robust reduction to remove the carbonyl group.

Caption: Primary synthesis of the target intermediate.

-

Step 1: Friedel-Crafts Acylation. The synthesis commences with the electrophilic aromatic substitution of veratrole with 3-chloropropionyl chloride.[10] The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is crucial. It coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[11] The electron-donating methoxy groups on the veratrole ring strongly activate it towards electrophilic attack, directing the acylation primarily to the para position to yield 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one.[12]

-

Step 2: Ketone Reduction. The resulting ketone intermediate must be reduced to a methylene group. While classical methods like Wolff-Kishner (hydrazine, strong base) or Clemmensen (zinc amalgam, strong acid) are effective, they require harsh conditions. A more modern and milder approach is ionic hydrogenation, often using triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). This method is highly efficient for reducing ketones that are activated by electron-rich aromatic rings and avoids the harsh conditions that could affect other functional groups.

Detailed Protocol: Synthesis via Friedel-Crafts Acylation and Ionic Hydrogenation

Safety Precaution: This procedure involves corrosive and hazardous materials. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13][14]

Part A: Synthesis of 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or nitrogen bubbler).

-

Catalyst Suspension: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a suitable solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Add 3-chloropropionyl chloride (1.1 eq.) dropwise to the stirred suspension, maintaining the temperature below 5 °C.

-

Substrate Addition: To this mixture, add a solution of veratrole (1.0 eq.) in DCM dropwise via the dropping funnel over 30-60 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring it slowly into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure ketone intermediate.[9]

Part B: Reduction to this compound

-

Setup: In a round-bottom flask, dissolve the ketone intermediate (1.0 eq.) from Part A in trifluoroacetic acid (TFA) at room temperature.

-

Reducing Agent Addition: Add triethylsilane (Et₃SiH, 2.5 eq.) dropwise to the solution. The reaction is often exothermic; an ice bath can be used to control the temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC or GC-MS until the starting material is consumed.

-

Workup: Slowly add the reaction mixture to a saturated solution of sodium bicarbonate to neutralize the TFA.

-

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude oil is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, this compound.

Reactivity and Application in Verapamil Synthesis

The synthetic utility of this compound stems from the reactivity of the C-Cl bond. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[1] This allows for the straightforward introduction of the 3-(3,4-dimethoxyphenyl)propyl moiety onto a wide range of nucleophiles, including amines, thiols, and carbanions.

Its most prominent application is as a key building block in the synthesis of Verapamil, a widely prescribed medication for treating hypertension, angina, and cardiac arrhythmia.[15]

Caption: Key alkylation step in the synthesis of Verapamil.

In a pivotal step of the Verapamil synthesis, this compound serves as the electrophile in an alkylation reaction with a complex secondary amine nucleophile, namely (2-(3,4-dimethoxyphenyl)ethyl)(methyl)amine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate, to neutralize the HCl generated, and in a polar aprotic solvent like acetonitrile to facilitate the Sₙ2 pathway.[3]

General Protocol: Nucleophilic Alkylation of an Amine

-

Setup: To a round-bottom flask containing a magnetic stirrer, add the secondary amine nucleophile (1.0 eq.), a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq.), and a catalytic amount of sodium iodide (NaI, 0.1 eq.). The iodide serves to in-situ convert the alkyl chloride to the more reactive alkyl iodide via the Finkelstein reaction, accelerating the process.

-

Solvent and Reagent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or DMF. To this stirred suspension, add this compound (1.1 eq.).

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 6-18 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography or crystallization to yield the final tertiary amine product.

Safety and Handling

As a chlorinated organic compound, this compound and its precursors require careful handling.

-

Hazards: Alkyl chlorides are generally considered harmful if swallowed or inhaled and can cause skin and eye irritation.[16][17] The reagents used in its synthesis, such as AlCl₃ and 3-chloropropionyl chloride, are highly corrosive and react violently with water.[14]

-

Handling: Always handle these chemicals within a certified chemical fume hood. Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound stands out as a highly valuable and versatile synthetic intermediate. Its straightforward synthesis, combined with the predictable reactivity of its primary alkyl chloride group, makes it an ideal building block for introducing the pharmacologically significant dimethoxyphenylpropyl group. Its central role in the industrial-scale synthesis of Verapamil underscores its importance, providing a clear example of how well-designed intermediates can significantly streamline the path to complex and vital therapeutic agents. The protocols and data presented in this guide offer a robust framework for scientists to confidently and effectively utilize this compound in their research and development endeavors.

References

- Title: Synthesis of the Verapamil Intermediate through the Quaternary Carbon-Constructing Allylic Substitution Source: Chemical and Pharmaceutical Bulletin URL

- Title: A Scaleable Route to the Pure Enantiomers of Verapamil Source: Organic Process Research & Development - ACS Publications URL

- Title: New intermediates for the preparation of verapamil derivates Source: Google Patents URL

-

Title: 3-CHLORO-1-(3,4-DIMETHOXYPHENYL)PROPAN-1-ONE Source: Chemsrc URL: [Link]

-

Title: Synthesis of the left part of verapamil. Source: ResearchGate URL: [Link]

-

Title: 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one | C11H13ClO3 Source: PubChem URL: [Link]

-

Title: Applications of Friedel–Crafts reactions in total synthesis of natural products Source: RSC Advances URL: [Link]

-

Title: The Role of 1-Chloropropane in Pharmaceutical Synthesis: A Key Intermediate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5 Source: Longdom Publishing URL: [Link]

-

Title: 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one Source: MDPI URL: [Link]

-

Title: 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 Source: PubChem URL: [Link]

-

Title: Mechanism of Friedel-Crafts acylation with succinic anhydride Source: Chemistry Stack Exchange URL: [Link]

-

Title: Material Safety Data Sheet - Cole-Parmer Source: Cole-Parmer URL: [Link]

-

Title: Method for synthesizing 3,4-dimethoxyphenyl acetonitrile Source: Eureka | Patsnap URL: [Link]

- Title: Method for synthesizing 3,4-dimethoxyphenyl acetonitrile Source: Google Patents URL

-

Title: 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID Source: gsrs.ncats.nih.gov URL: [Link]

-

Title: Mechanochemical Friedel–Crafts acylations Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis Source: MDPI URL: [Link]

-

Title: C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum Source: docbrown.info URL: [Link]

-

Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development URL: [Link]

-

Title: Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol Source: International Journal of Science and Engineering URL: [Link]

-

Title: 3-(3,4-Dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one | C20H22O6 Source: PubChem URL: [Link]

-

Title: Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues Source: ResearchGate URL: [Link]

-

Title: Regioselective Pd-catalyzed α-alkylation of furans using alkyl iodides Source: Nature Communications URL: [Link]

-

Title: The C-13 NMR spectrum of 1-chloropropane Source: Doc Brown's Chemistry URL: [Link]

-

Title: 3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene Source: PubChem URL: [Link]

-

Title: Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides 4. Source: ResearchGate URL: [Link]

-

Title: 1-Chloropropane | C3H7Cl | MD Topology | NMR | X-Ray Source: The Automated Topology Builder (ATB) and Repository URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. WO1998011061A1 - New intermediates for the preparation of verapamil derivates - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-CHLORO-1-(3,4-DIMETHOXYPHENYL)PROPAN-1-ONE CAS#: 4693-38-3 [m.chemicalbook.com]

- 6. CAS#:4693-38-3 | 3-CHLORO-1-(3,4-DIMETHOXYPHENYL)PROPAN-1-ONE | Chemsrc [chemsrc.com]

- 7. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. benchchem.com [benchchem.com]

- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. longdom.org [longdom.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. fishersci.com [fishersci.com]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

"literature review of 3-(3,4-dimethoxyphenyl)propyl chloride applications"

An In-depth Technical Guide to the Applications of 3-(3,4-Dimethoxyphenyl)propyl Chloride

Introduction

3-(3,4-Dimethoxyphenyl)propyl chloride is a specialized organic molecule whose value lies not in its direct biological activity, but in its role as a versatile and crucial building block in the synthesis of complex, high-value compounds. Its structure, featuring a dimethoxy-substituted phenyl ring connected to a reactive propyl chloride chain, makes it an ideal precursor for introducing the 3,4-dimethoxyphenylpropyl moiety into larger molecular scaffolds. This functional group is a key pharmacophore in several cardiovascular drugs.

As a Senior Application Scientist, my objective in this guide is to move beyond a simple catalog of reactions and delve into the strategic utility of this compound. We will explore the causality behind its application in significant pharmaceutical syntheses, detail the experimental logic, and provide a framework for its use in research and development. This guide is intended for researchers, chemists, and drug development professionals who seek to leverage this intermediate in their synthetic programs.

Core Application: A Keystone in Cardiovascular Drug Synthesis

The most prominent and well-documented application of 3-(3,4-dimethoxyphenyl)propyl chloride and its close derivatives is in the industrial synthesis of cardiovascular agents. The dimethoxyphenyl group is a recurring motif in drugs targeting cardiovascular pathways.

Flagship Application: The Synthesis of Ivabradine

Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris and chronic heart failure. It acts by selectively and specifically inhibiting the cardiac pacemaker If current. The molecular architecture of Ivabradine features the distinct 3-(3,4-dimethoxyphenyl)propyl group, making its precursor, 3-(3,4-dimethoxyphenyl)propyl chloride or a functionally equivalent intermediate, indispensable.

While many patented synthetic routes exist, a common strategy involves the condensation of two key intermediates. One of these is a benzazepinone derivative bearing a reactive propyl group, such as 7,8-dimethoxy-3-[3-chloropropyl]-1,3-dihydro-2H-3-benzazepin-2-one or its more reactive iodide analogue.[1] The propyl chloride of our topic compound is the foundational unit for this sidechain. The synthesis logic dictates that a robust and reliable method for coupling this sidechain is paramount for an efficient industrial process.

The reaction involves the nucleophilic substitution of the halide on the propyl chain by an amine, forming a crucial C-N bond that links the two major fragments of the final drug molecule.[1][2]

This protocol is a representative synthesis step illustrating the coupling of a propyl halide intermediate with an amine, a core reaction type for 3-(3,4-dimethoxyphenyl)propyl chloride. This specific example is adapted from a patented synthesis of an Ivabradine precursor.[1]

-

Reaction Setup: To a stirred mixture of 7,8-Dimethoxy-3-[3-chloropropyl]-1,3-dihydro-2H-3-benzazepin-2-one (1 equivalent) in a suitable solvent such as methyl ethyl ketone, add sodium iodide (1.5 equivalents).

-

Halogen Exchange: Heat the reaction mixture to reflux for approximately 8 hours to facilitate the in situ formation of the more reactive iodopropyl intermediate from the chloropropyl starting material. The choice to convert the chloride to an iodide via the Finkelstein reaction is a classic strategy to accelerate sluggish nucleophilic substitutions.

-

Amine Coupling: After cooling the mixture to room temperature, add (S)-[(4,5-Dimethoxy benzocyclobut-1-yl)-methyl]-N-(methyl)amine hydrochloride (1 equivalent) and a suitable base (e.g., potassium carbonate, 2-3 equivalents).

-

Reaction Progression: Heat the mixture to reflux and stir until reaction completion is observed by a suitable monitoring technique (e.g., TLC or HPLC). This step forges the final carbon-nitrogen bond of the dehydroivabradine backbone.

-

Workup and Isolation: Upon completion, cool the reaction mixture, filter off inorganic salts, and concentrate the filtrate under reduced pressure. The residue is then purified using standard techniques such as column chromatography or recrystallization to yield the dehydroivabradine product.

-

Final Reduction: The resulting dehydroivabradine is then subjected to a reduction step, typically catalytic hydrogenation using Palladium on carbon (Pd/C), to yield Ivabradine.[2]

Caption: Key stages in a common synthetic route for Ivabradine.

Utility in the Synthesis of Alkaloids and Bioactive Heterocycles

The 3,4-dimethoxyphenyl motif is a hallmark of many isoquinoline alkaloids, a large class of natural products with significant and diverse pharmacological activities.[3] While 3,4-dimethoxybenzyl chloride is a more direct precursor for 1-benzylisoquinolines, the propyl analogue, 3-(3,4-dimethoxyphenyl)propyl chloride, serves as a valuable building block for constructing related heterocyclic systems where a longer chain is required to achieve the desired cyclization or final structure.

The core reactivity of the propyl chloride group—its ability to act as an electrophile in alkylation reactions—is the key to its utility. It can be used to alkylate amines, thiols, or other nucleophiles, thereby tethering the dimethoxyphenylpropyl unit to a molecule that can undergo subsequent cyclization to form complex heterocyclic scaffolds. This strategy is foundational in natural product synthesis.[4][5]

Derivatives of the closely related 3-(3,4-dimethoxyphenyl)propenoic acid chloride have been used to synthesize amides and hydrazides that were subsequently tested for anthelmintic activity.[6] This demonstrates the broader utility of the C3-dimethoxyphenyl scaffold in medicinal chemistry beyond cardiovascular applications.

Workflow Visualization: General Synthetic Utility

Sources

- 1. WO2019202611A1 - An improved process for the synthesis of ivabradine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of the Erythrina Alkaloid 3-Demethoxyerythratidinone. Novel Acid-induced Rearrangements of its Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of the 3-(3,4-Dimethoxyphenyl)propane Scaffold: A Technical Guide to Biological Activity

Introduction: The Versatile 3-(3,4-Dimethoxyphenyl)propane Core

The 3-(3,4-dimethoxyphenyl)propane scaffold is a privileged structural motif found in a variety of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. This core, characterized by a propane chain attached to a 3,4-dimethoxy-substituted phenyl ring, serves as a versatile template for the design and development of novel therapeutic agents. The methoxy groups on the phenyl ring are crucial for modulating the pharmacokinetic and pharmacodynamic properties of these derivatives, influencing their solubility, metabolic stability, and interaction with biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 3-(3,4-dimethoxyphenyl)propane derivatives, offering valuable insights for researchers and drug development professionals.

Synthetic Strategies for 3-(3,4-Dimethoxyphenyl)propane Derivatives

The synthesis of 3-(3,4-dimethoxyphenyl)propane derivatives often begins with readily available starting materials such as 3,4-dimethoxybenzaldehyde or related compounds. A common synthetic route involves the condensation of 3-(3,4-dimethoxyphenyl)propenic acid chloride with various amines and hydrazides to generate a library of amides and hydrazides.[1] For instance, the reaction can be carried out in benzene or toluene at elevated temperatures (60-80°C).[1] Another approach involves the hydroboration of eugenol (4-allyl-2-methoxyphenol) and subsequent oxidation to yield 3-(4-hydroxy-3-methoxyphenyl)-1-propanol, which can then be further modified.[2] These synthetic methodologies allow for the introduction of diverse functional groups onto the propane chain, enabling the exploration of structure-activity relationships and the optimization of biological activity.

Anticancer Activity: A Prominent Therapeutic Avenue

Derivatives of the 3-(3,4-dimethoxyphenyl)propane scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Cytotoxicity against Various Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of 3-(3,4-dimethoxyphenyl)propane derivatives against a range of cancer cell lines. For example, a novel compound, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI), exhibited cytotoxicity against triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and MDA-MB-468, with IC50 values of 20 and 25 µg/mL, respectively.[3] Similarly, pyrazolo[3,4-b]pyridine derivatives incorporating the 3,4-dimethoxyphenyl moiety have shown potent anticancer activity against HeLa, MCF7, and HCT-116 cancer cell lines.[4][5]

| Compound/Derivative | Cancer Cell Line | IC50/GI50 | Reference |

| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) | MDA-MB-231 (TNBC) | 20 µg/mL | [3] |

| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) | MDA-MB-468 (TNBC) | 25 µg/mL | [3] |

| 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 57 cancer cell lines | 1.04 to 8.02 µM | [5] |

| Pyrazolo[3,4-b]pyridine derivative 9a | HeLa | 2.59 µM | [4] |

| Pyrazolo[3,4-b]pyridine derivative 14g | MCF7 | 4.66 µM | [4] |

| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 | 1.98 µM | [4] |

Mechanisms of Anticancer Action

The anticancer effects of these derivatives are attributed to their ability to modulate key signaling pathways and cellular processes involved in cancer progression.

-

Induction of Apoptosis: The compound RAJI has been shown to induce apoptosis in TNBC cells by modulating the Akt/PI3K signaling pathway.[3] It downregulates the expression of Akt, PTEN, and mTOR, while also altering the expression of apoptotic genes like Bax and Bcl-2.[3] This leads to mitochondrial depolarization and an increase in reactive oxygen species (ROS), ultimately triggering programmed cell death.[3]

-

Cell Cycle Arrest: Certain pyrazolo[3,4-b]pyridine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, leading to cell cycle arrest.[4] For instance, compounds 9a and 14g from a synthesized series showed good inhibitory activity against CDK2 and CDK9.[4]

-

Inhibition of Tubulin Polymerization: Some trimethoxyphenyl-based analogues have exhibited potent cytotoxic activity by inhibiting tubulin polymerization, a critical process for cell division.[6][7]

-

Inhibition of Cell Migration: RAJI has also been demonstrated to reduce the migration of highly invasive TNBC cells, suggesting its potential to inhibit metastasis.[3]

Caption: Anticancer mechanisms of 3,4-dimethoxyphenylpropane derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-(3,4-dimethoxyphenyl)propane derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Derivatives of 3-(3,4-dimethoxyphenyl)propane have shown promising anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.

Inhibition of Pro-inflammatory Mediators

One notable derivative, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar Roxb., has demonstrated significant anti-inflammatory activity.[8] It effectively inhibits carrageenin-induced rat paw edema and reduces the formation of exudate, accumulation of leukocytes, and biosynthesis of prostaglandins in carrageenin-induced pleurisy in rats.[8] Another active component, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), found in Korean cabbage kimchi, significantly suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[9]

Mechanism of Anti-inflammatory Action

The anti-inflammatory properties of these compounds are linked to their ability to modulate the NF-κB and MAPK signaling pathways.

-

NF-κB Pathway Inhibition: HDMPPA has been shown to inhibit LPS-induced nuclear factor-κB (NF-κB) activation by preventing the degradation and phosphorylation of its inhibitory protein, IκB-α.[9] This leads to a decrease in the nuclear translocation of the NF-κB p65 subunit and subsequent downregulation of pro-inflammatory genes.[9]

-

MAPK and PI3K/Akt Pathway Modulation: HDMPPA also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt in LPS-stimulated microglial cells.[9][10] This effect is associated with a reduction in intracellular reactive oxygen species, suggesting that the anti-inflammatory response is also mediated through the blockage of these signaling pathways and oxidative stress.[9][10]

Caption: Anti-inflammatory signaling pathways modulated by derivatives.

Neuroprotective Effects: A Potential for Neurodegenerative Diseases

The neuroprotective properties of 3-(3,4-dimethoxyphenyl)propane derivatives are an emerging area of research, with studies suggesting their potential in combating neurodegenerative diseases like Alzheimer's.

Inhibition of Parthanatos

4'-Methoxyflavone (4MF) and 3',4'-dimethoxyflavone (DMF) have been identified as novel neuroprotective inhibitors of parthanatos, a form of programmed cell death mediated by the overactivation of PARP-1.[11] These compounds protect against the decrease in cell viability of HeLa and SH-SY5Y cells induced by DNA-alkylating agents.[11] They also reduce the synthesis and accumulation of poly (ADP-ribose) polymer and protect cortical neurons against cell death induced by NMDA.[11]

Inhibition of Amyloid β-Peptide Aggregation

3-(4-Hydroxy-3-methoxyphenyl)propionic acid has been shown to inhibit the aggregation of amyloid β-peptide (Aβ) in vitro.[12] The accumulation of Aβ into senile plaques is a primary pathological feature of Alzheimer's disease.[12]

Antimicrobial and Other Biological Activities

Beyond their anticancer, anti-inflammatory, and neuroprotective effects, 3-(3,4-dimethoxyphenyl)propane derivatives have been investigated for a range of other biological activities.

-

Antimicrobial Activity: Some heterocyclic analogs of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-one have been synthesized and screened for their antimicrobial activity.[13] Additionally, certain dihydropyrimidine derivatives have shown significant inhibitory activity against pathogenic bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[14]

-

Antioxidant Activity: Several derivatives have demonstrated potent antioxidant properties.[15][16][17] For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown antioxidant activity 1.4 times higher than that of ascorbic acid in DPPH radical scavenging assays.[15][16][17]

-

Anthelmintic Activity: In a study on derivatives of 3-(3,4-dimethoxyphenyl)propenic acid, some compounds exhibited anthelmintic activity against Nippostrongylus brasiliensis.[1]

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives. Studies have shown that the nature and position of substituents on the 3-(3,4-dimethoxyphenyl)propane scaffold significantly influence its biological activity. For instance, in a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, the introduction of halogens and small alkyl groups at the para-position of the 3-phenyl ring enhanced chitin synthesis inhibition, while bulky substituents were detrimental to the activity.[18] Molecular modeling and quantitative structure-activity relationship (QSAR) studies are valuable tools for elucidating these relationships and guiding the design of new analogs with improved therapeutic profiles.[18][19]

Conclusion and Future Perspectives